molecular formula C8H6ClNS B13562222 3-Chloro-5-methyl-1,2-benzothiazole CAS No. 19331-20-5

3-Chloro-5-methyl-1,2-benzothiazole

Cat. No.: B13562222
CAS No.: 19331-20-5
M. Wt: 183.66 g/mol
InChI Key: SZRNYHCXIARAHX-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1,2-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. Another method includes the reaction of 2-chlorobenzenethiol with methyl isothiocyanate, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-Chloro-5-methyl-1,2-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-1,2-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with enzymes and proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

3-Chloro-5-methyl-1,2-benzothiazole can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its anticancer properties.

    6-Methylbenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

CAS No.

19331-20-5

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

3-chloro-5-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3

InChI Key

SZRNYHCXIARAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2Cl

Origin of Product

United States

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